
(R)-1-(2,5-Dibromophenyl)ethanamine
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Overview
Description
®-1-(2,5-Dibromophenyl)ethanamine is an organic compound with the molecular formula C8H9Br2N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dibromophenyl)ethanamine typically involves the bromination of a precursor compound followed by amination. One common method is the bromination of 2,5-dibromobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting dibrominated product is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to yield ®-1-(2,5-Dibromophenyl)ethanamine .
Industrial Production Methods
Industrial production of ®-1-(2,5-Dibromophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dibromophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
®-1-(2,5-Dibromophenyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dibromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions, further contributing to its activity. The overall effect of the compound depends on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(2,5-dibromophenyl)ethanol: This compound has a similar structure but contains an additional hydroxyl group.
3,5-Dibromo-4-methylaniline: This compound has a similar brominated aromatic ring but differs in the position and type of substituents.
Uniqueness
®-1-(2,5-Dibromophenyl)ethanamine is unique due to its specific chiral configuration and the presence of both bromine atoms and an amine group
Biological Activity
(R)-1-(2,5-Dibromophenyl)ethanamine, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H8Br2N
- Molecular Weight : 292.97 g/mol
The compound features a dibromophenyl group attached to an ethanamine backbone, which contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Its structure suggests potential activity as a monoamine transporter inhibitor, particularly affecting serotonin and norepinephrine pathways. This could imply applications in treating mood disorders or other neurological conditions.
Biological Activities
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Antimicrobial Activity :
- Preliminary studies have indicated that derivatives of dibromophenyl ethanamines exhibit significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
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Anti-inflammatory Effects :
- Research has suggested that compounds similar to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be beneficial in conditions like arthritis or other inflammatory diseases.
-
Neuropharmacological Effects :
- The compound may demonstrate neuroprotective properties by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in agar diffusion tests. |
Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory conditions. |
Study 3 | Neuropharmacological Activity | Found to enhance neuroprotective effects in cell cultures exposed to oxidative stress agents, suggesting therapeutic potential in neurodegeneration. |
Properties
Molecular Formula |
C8H9Br2N |
---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
(1R)-1-(2,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
VWIJODSEAQBYNY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)Br)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
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